(5Z)-5-(2,4-dimethoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
“(5Z)-5-(2,4-dimethoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, so let’s break it down This compound belongs to the class of thiazolidinones, which are five-membered heterocycles containing a sulfur atom
IUPAC Name: this compound
Molecular Formula: CHNOS
Structure: !Compound Structure)
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with 2-mercaptoacetic acid in the presence of a base. The resulting thiazolidinone undergoes cyclization to form the target compound.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactions:
Oxidation: The thiazolidinone ring can be oxidized to form a thiazolidinedione, which has potential antidiabetic properties.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols).
- Oxidation: Thiazolidinedione derivatives.
- Reduction: Alcohol derivatives.
- Substitution: Various substituted products.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for its potential as an antidiabetic agent.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its effects on cellular pathways.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes related to metabolism and inflammation.
Comparison with Similar Compounds
While unique in its structure, similar thiazolidinones include:
- Thiazolidinediones (TZDs): Used in diabetes treatment.
- Other thiazolidinone derivatives with diverse biological activities.
Properties
Molecular Formula |
C17H19NO4S2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H19NO4S2/c1-20-12-6-5-11(14(9-12)21-2)8-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h5-6,8-9,13H,3-4,7,10H2,1-2H3/b15-8- |
InChI Key |
VWJWCJULCKHAAZ-NVNXTCNLSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3CCCO3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3CCCO3)OC |
Origin of Product |
United States |
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